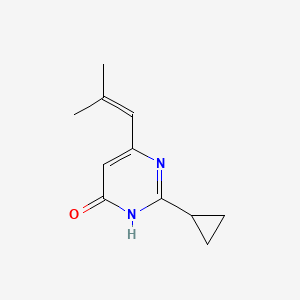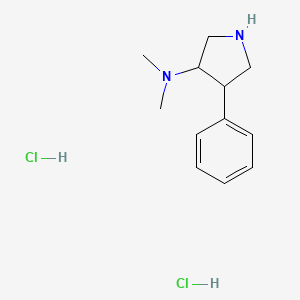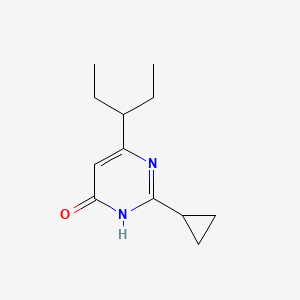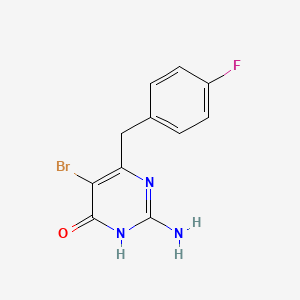![molecular formula C14H23NO5 B1487260 1-{[(tert-Butoxycarbonyl)amino]methyl}-6-oxaspiro[2.5]octane-1-carboxylic acid CAS No. 2206969-87-9](/img/structure/B1487260.png)
1-{[(tert-Butoxycarbonyl)amino]methyl}-6-oxaspiro[2.5]octane-1-carboxylic acid
Overview
Description
“1-{[(tert-Butoxycarbonyl)amino]methyl}-6-oxaspiro[2.5]octane-1-carboxylic acid” is a chemical compound with the molecular formula C14H23NO5 and a molecular weight of 285.34 g/mol. It is also known as "6-{[(tert-butoxy)carbonyl]amino}spiro[2.5]octane-1-carboxylic acid" .
Physical and Chemical Properties This compound is a solid at room temperature . Its InChI code is 1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-4-6-14(7-5-9)8-10(14)11(16)17/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17) and its InChI key is ZVLAJPFWOQGYPB-UHFFFAOYSA-N .
Scientific Research Applications
Peptide Synthesis and Peptidomimetics
A significant application of compounds related to 1-{[(tert-Butoxycarbonyl)amino]methyl}-6-oxaspiro[2.5]octane-1-carboxylic acid is in the synthesis of peptides and peptidomimetics. For example, the synthesis of heterospirocyclic N-(2H-azirin-3-yl)-L-prolinates, which serve as new dipeptide synthons, demonstrates the utility of spirocyclic compounds in peptide synthesis. These synthons undergo expected reactions with carboxylic acids and thioacids, proving their potential as dipeptide building blocks for the synthesis of peptides such as nonapeptides, which are analogs of natural peptides and have applications in developing therapeutic agents (Suter, Stoykova, Linden, & Heimgartner, 2000).
Constrained Peptidomimetics
The development of constrained peptidomimetics using spirocyclic compounds is another notable application. Spirolactams, for example, have been synthesized as conformationally restricted pseudopeptides. These compounds serve as surrogates for the Pro-Leu and Gly-Leu dipeptides, demonstrating the role of spirocyclic compounds in mimicking peptide structures and potentially modulating biological activity. This has implications for drug design, where the stability and specificity of peptide interactions are critical (Fernandez et al., 2002).
Synthesis of Bicyclic Peptidomimetics
Compounds related to 1-{[(tert-Butoxycarbonyl)amino]methyl}-6-oxaspiro[2.5]octane-1-carboxylic acid have been used in the synthesis of bicyclic peptidomimetics. For instance, methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate has been shown to be a versatile building block for cyclopropyl-containing amino acids. This highlights the adaptability of spirocyclic and related compounds in constructing complex molecular architectures with potential applications in medicinal chemistry and drug discovery (Limbach, Lygin, Es-Sayed, & Meijere, 2009).
Molecular Structure Studies
The study of the molecular structure of compounds analogous to 1-{[(tert-Butoxycarbonyl)amino]methyl}-6-oxaspiro[2.5]octane-1-carboxylic acid provides insights into their conformational properties and potential applications. The crystal structure analysis of such compounds helps in understanding the stereochemistry and conformational dynamics, which are crucial for designing molecules with specific biological activities (Jankowska, Gilski, Jaskólski, Grzonka, & Łankiewicz, 2002).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-6-oxaspiro[2.5]octane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-12(2,3)20-11(18)15-9-14(10(16)17)8-13(14)4-6-19-7-5-13/h4-9H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOQGIFBZKOSEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC12CCOCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(tert-Butoxycarbonyl)amino]methyl}-6-oxaspiro[2.5]octane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1487189.png)

![1-Ethanesulfonyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-indole](/img/structure/B1487191.png)
![2-(Pyridin-2-yl)benzo[d]thiazole-5-carbonitrile](/img/structure/B1487194.png)




